5-Amino-1-Boc-2-methylpiperidine: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Drug Discovery
5-Amino-1-Boc-2-methylpiperidine: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors increasingly relies on complex, stereochemically pure aliphatic heterocycles. 5-Amino-1-Boc-2-methylpiperidine , specifically its (2S,5R)-enantiomer (CAS: 1792190-72-7), has emerged as a cornerstone chiral building block[1]. This technical whitepaper explores the physicochemical dynamics, biocatalytic synthesis, and pharmaceutical application of this intermediate, with a specific focus on its critical role in the synthesis of Ritlecitinib (Litfulo), an FDA-approved covalent inhibitor targeting Janus kinase 3 (JAK3) and the TEC kinase family[2].
Structural Identity and Physicochemical Dynamics
The molecular architecture of 5-amino-1-Boc-2-methylpiperidine is defined by a central piperidine ring substituted with three distinct functional domains, each serving a precise mechanistic purpose in drug synthesis:
-
C5 Primary Amine: A highly nucleophilic site primed for targeted conjugation (e.g., SNAr reactions)[3].
-
C2 Methyl Group: Introduces steric bulk that restricts the conformational flexibility of the piperidine ring. In drug-target complexes, this rigidity precisely vectors attached pharmacophores into deep binding pockets[2].
-
N1 Boc (tert-Butyloxycarbonyl) Group: Provides orthogonal protection of the secondary amine. The bulky tert-butyl moiety not only prevents unwanted N-alkylation/acylation during C5 functionalization but also sterically directs incoming reagents to ensure high diastereoselectivity during synthesis[4].
Quantitative Chemical Properties
The following table summarizes the foundational quantitative data for the (2S,5R) isomer, essential for formulation and synthetic planning[1]:
| Property | Value / Specification |
| Chemical Name | (2S,5R)-tert-Butyl 5-amino-2-methylpiperidine-1-carboxylate |
| CAS Registry Number | 1792190-72-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Stereocenters | C2 (S-configuration), C5 (R-configuration) |
| Physical State | Pale yellow to white solid/viscous oil (temperature dependent) |
| Storage Conditions | 2-8°C, stored under an inert atmosphere (Argon/Nitrogen) to prevent amine oxidation |
Advanced Biocatalytic Synthesis
Historically, synthesizing chiral N-heterocyclic amines with nonadjacent stereocenters required lengthy resolution of racemic mixtures, leading to high E-factors and low yields[3]. Recent advancements in biocatalysis have revolutionized this workflow.
Engineered ω-transaminases (ω-TAs) are now utilized to achieve remote stereocontrol. By using 1-Boc-2-methyl-piperidin-5-one as a substrate, specific mutant enzymes (e.g., M3 variants of Arthrobacter sp. transaminases) can enforce a highly selective facial attack by the amine donor, yielding the (2S,5R)-configuration with >99% enantiomeric excess (ee) and >94% diastereomeric excess (de)[4].
Experimental Protocol 1: Biocatalytic Transamination Workflow
This protocol utilizes an engineered self-validating enzymatic system to ensure stereochemical purity.
-
Substrate Solubilization: Dissolve 100 mM of 1-Boc-2-methyl-piperidin-5-one in a 100 mM phosphate buffer (pH 7.5).
-
Causality: The pH 7.5 environment maintains the structural integrity of the ω-TA active site while keeping the substrate in its optimal protonation state for enzymatic docking.
-
-
Amine Donor Addition: Add a stoichiometric excess of isopropylamine.
-
Causality: Isopropylamine acts as the amine donor; its vast excess drives the reversible transamination equilibrium strictly toward product formation via Le Chatelier's principle.
-
-
Enzymatic Catalysis: Introduce 10 mg/mL of cell-free extract containing the engineered ω-TA. Incubate at 45 °C for 6 to 12 hours.
-
Causality: 45 °C provides the optimal thermodynamic balance, maximizing reaction kinetics without inducing thermal denaturation of the engineered enzyme[4].
-
-
Extraction: Quench the reaction by adjusting the pH to >10 using NaOH, followed by extraction with ethyl acetate.
-
Causality: The high pH deprotonates the newly formed C5 primary amine, driving the product into the organic phase for efficient recovery.
-
-
Self-Validation Checkpoint: Analyze the organic extract via chiral HPLC (e.g., Chiralpak AD-H column). The protocol is validated only if the chromatogram demonstrates >99% ee for the (2S,5R) peak. If the ee is lower, enzyme degradation or suboptimal pH control is indicated.
Pharmaceutical Application: The Ritlecitinib Pathway
The most prominent application of (2S,5R)-1-Boc-5-amino-2-methylpiperidine is as the central scaffold for Ritlecitinib (Litfulo) , an oral therapeutic approved by the FDA in 2023 for severe alopecia areata[2][5].
Ritlecitinib is a dual inhibitor of JAK3 and the TEC kinase family. Unlike first-generation reversible JAK inhibitors, Ritlecitinib binds covalently and irreversibly to Cys-909 of JAK3[2]. The (2S,5R)-2-methylpiperidine core is the critical structural bridge that connects the target-recognizing pyrrolo[2,3-d]pyrimidine moiety to the reactive acrylamide warhead[6].
Caption: Modular synthetic workflow of Ritlecitinib utilizing the 5-amino-1-Boc-2-methylpiperidine core.
Experimental Protocol 2: Orthogonal Deprotection and Warhead Installation
This methodology details the conversion of the piperidine intermediate into the active pharmaceutical ingredient (API).
-
SNAr Coupling at C5: React (2S,5R)-1-Boc-5-amino-2-methylpiperidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in n-butanol with triethylamine at 90 °C.
-
Causality: The primary amine at C5 is highly nucleophilic and selectively displaces the chloride on the electron-deficient pyrimidine ring. The Boc group at N1 prevents competitive polymerization or dimerization[7].
-
-
Self-Validation Checkpoint 1: Perform LC-MS analysis. The presence of the [M+H]⁺ ion corresponding to the coupled intermediate, alongside the total disappearance of the m/z for the starting pyrrolopyrimidine, validates complete C5 functionalization.
-
Boc Deprotection: Treat the purified intermediate with 4M HCl in dioxane at 0 °C to room temperature.
-
Causality: Anhydrous acidic conditions selectively cleave the carbamate (Boc) group, liberating the N1 secondary amine as a hydrochloride salt without causing epimerization of the C2/C5 stereocenters.
-
-
Acrylamide Formation (Warhead Installation): Suspend the deprotected salt in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) to neutralize the salt, cool to -10 °C, and add acryloyl chloride dropwise.
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. The strict -10 °C temperature control is critical to prevent the highly reactive acryloyl chloride from undergoing spontaneous radical polymerization or off-target acylation[2].
-
-
Self-Validation Checkpoint 2: Confirm the final structure via ¹H-NMR. The appearance of distinct vinylic protons (multiplets between 5.5 and 6.5 ppm) confirms the successful installation of the acrylamide warhead.
Mechanism of Action: The Covalent Advantage
The ultimate utility of the 5-amino-2-methylpiperidine scaffold is realized in its biological target engagement. By restricting conformational freedom, the piperidine ring precisely vectors the acrylamide warhead toward Cys-909 in JAK3 (and homologous cysteines in the TEC family)[2].
Caption: Covalent inhibition mechanism of JAK3 and TEC kinases mediated by the Ritlecitinib acrylamide warhead.
When Ritlecitinib enters the kinase active site, the thiol group of Cys-909 performs a nucleophilic attack on the β-carbon of the acrylamide moiety via a Michael addition[2]. This irreversible covalent bond permanently inactivates the enzyme, providing prolonged pharmacodynamic efficacy even after the drug has been cleared from systemic circulation, a vital feature for treating severe autoimmune conditions like alopecia areata[2][5].
Conclusion
5-Amino-1-Boc-2-methylpiperidine represents a triumph of modern synthetic chemistry and biocatalysis. Its precise stereochemistry and orthogonally protected amine groups make it an ideal scaffold for complex drug design. As demonstrated by its integration into Ritlecitinib, the ability to efficiently synthesize and manipulate this chiral intermediate at scale is directly enabling the next generation of highly selective, covalent targeted therapies.
References
-
PubChem - NIH. "Ritlecitinib | C15H19N5O | CID 118115473". National Center for Biotechnology Information. Available at:[Link]
-
Unibest Industrial Co., Ltd. "CAS No. 1207853-23-3, Ritlecitinib Intermediate". Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "LITFULO (ritlecitinib) capsules Labeling". Available at:[Link]
-
ACS Publications. "Engineered ω-Transaminase Enables Remote Stereocontrol in the Synthesis of Chiral Pharmaceutical N-Heterocyclic Amines with Nonadjacent Stereocenters". ACS Catalysis. Available at: [Link]
-
New Drug Approvals. "Ritlecitinib, PF 06651600". Available at: [Link]
Sources
- 1. 1792190-72-7|(2S,5R)-tert-Butyl 5-amino-2-methylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS No. 1207853-23-3, Ritlecitinib Intermediate - Buy CAS No.1207853-23-3, Ritlecitinib Intermediate, chiral molecule Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pfizermedical.com [pfizermedical.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
